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Compound of Interest

Compound Name: Avapritinib

Cat. No.: B605698

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of
avapritinib, a potent and selective inhibitor of KIT and PDGFRA kinases. The information is
intended for researchers, scientists, and professionals involved in drug development and is
based on publicly available data.

Introduction

Avapritinib is a tyrosine kinase inhibitor developed for the treatment of cancers driven by
mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) genes, such
as gastrointestinal stromal tumors (GIST) and systemic mastocytosis.[1][2] Understanding the
absorption, distribution, metabolism, and excretion (ADME) of avapritinib in preclinical animal
models is crucial for interpreting efficacy and toxicology studies and for predicting its
pharmacokinetic profile in humans.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters of
avapritinib in animal models. Data for species other than rat are not readily available in the
public domain.

Table 1: Single-Dose Oral Pharmacokinetics of Avapritinib in Rats
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Parameter Value (Mean * SD)
Dose 30 mg/kg

Cmax (Maximum Plasma Concentration) 3161.31 £ 710.32 ng/mL
Tmax (Time to Maximum Concentration) 550+ 1.76 h

t1/2 (Elimination Half-life) 8.43+1.68h

AUC (Area Under the Curve) Data not available

Data sourced from a study in Sprague-Dawley rats.

Table 2: Summary of Avapritinib Toxicology Studies in Mice and Dogs

Pharmacokinetic

Species Dose Levels Key Observations
Data

Dose-dependent

tumor growth
10, 30, 100 mg/kg/day )
Mouse ) inhibition. Yellowish Not Reported
(in PDX models) o )
skin discoloration at

100 mg/kg.[3]

Tremors and
hemorrhage in the
- brain and spinal cord
Dog Not specified ) Not Reported
were observed in
repeat-dose

toxicology studies.

Experimental Protocols
Rat Pharmacokinetic Study Methodology

The pharmacokinetic parameters of avapritinib in rats were determined following a single oral

gavage administration.

e Animal Model: Male Sprague-Dawley rats.
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e Dosing: A single oral dose of 30 mg/kg avapritinib was administered.

o Sample Collection: Blood samples were collected at various time points post-administration.
Plasma was separated by centrifugation.

» Bioanalysis: Plasma concentrations of avapritinib were quantified using a validated Ultra-
Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

o Instrumentation: Waters Acquity UPLC system coupled with a tandem mass spectrometer.
o Column: Waters Acquity UPLC BEH C18 column (2.1 mm x 50 mm, 1.7 pm).

o Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

o Flow Rate: 0.40 mL/min.

o Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The ion transitions
were m/z 499.10 — 482.09 for avapritinib and m/z 494.30 - 394.20 for the internal
standard (imatinib).

o Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-
compartmental methods to determine key pharmacokinetic parameters such as Cmax,
Tmax, and t1/2.

Signaling Pathways and Experimental Workflows
Avapritinib Signaling Pathway

Avapritinib is a potent inhibitor of mutant KIT and PDGFRA kinases, which are key drivers in
certain cancers.[4][5] By binding to the ATP-binding pocket of these receptors, avapritinib

blocks their autophosphorylation and subsequent activation of downstream signaling pathways,
leading to the inhibition of cancer cell proliferation and survival.[1][6]
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Avapritinib inhibits mutant KIT and PDGFRA signaling pathways.

Experimental Workflow for a Typical Animal
Pharmacokinetic Study

The following diagram illustrates a standard workflow for conducting a pharmacokinetic study in
an animal model, based on the described rat study.[7]
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Workflow for a preclinical pharmacokinetic study.
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Metabolism and Drug Interactions

In vitro studies have shown that avapritinib is primarily metabolized by cytochrome P450
(CYP) 3A4 and to a lesser extent by CYP2C9.[8] Consequently, co-administration with strong
or moderate inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations
of avapritinib, potentially impacting its efficacy and safety profile.[4][9]

Conclusion

The available preclinical data, primarily from rat studies, indicate that avapritinib exhibits
pharmacokinetic properties that support its clinical development. Further studies in other animal
models would provide a more complete understanding of its interspecies pharmacokinetic
variability. This guide summarizes the core publicly available information on the preclinical
pharmacokinetics of avapritinib to aid researchers and drug development professionals in their
work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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